Methyl 4-(bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate

Description

Nomenclature and IUPAC Classification

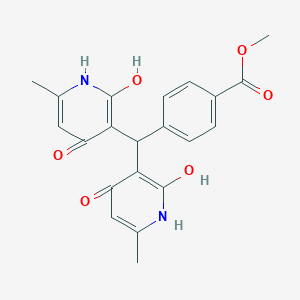

Methyl 4-(bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate is a structurally complex molecule characterized by its dual hydroxypyridinone (HOPO) moieties and ester-functionalized aromatic core. Its IUPAC name systematically describes the compound as follows:

- Parent structure : A benzoate ester (methyl benzoate) with a methyl group at the para-position (position 4).

- Substituent : A bis-substituted methyl group bridging two 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl units.

The hydroxypyridinone (HOPO) subunits belong to the 3,4-HOPO class, where the hydroxyl group resides at position 4 and the ketone at position 2 of the pyridinone ring. This classification aligns with established nomenclature for HOPO derivatives, as detailed in studies on hydroxypyridinone coordination chemistry.

Structural Features:

| Component | Description |

|---|---|

| Central aromatic core | Methyl benzoate with a methyl ester at position 1 and substituent at position 4 |

| HOPO subunits | Two 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl groups |

| Denticity | Tetradentate (two HOPO units, each contributing two oxygen donors) |

Historical Context in Hydroxypyridinone Chemistry

Hydroxypyridinones (HOPOs) have been pivotal in medicinal and coordination chemistry since the 1970s, primarily due to their high affinity for hard metal ions like Fe(III), Al(III), and Zr(IV). The development of bis- and poly-HOPO ligands emerged as a strategy to enhance metal-binding stability and selectivity. For example:

- Early work by Cilibrizzi et al. demonstrated the utility of tripodal hexadentate HOPO ligands for iron chelation.

- Santos et al. advanced the field by designing tetradentate HOPO derivatives for molybdenum(VI) coordination, highlighting the adaptability of HOPO scaffolds.

The introduction of methyl 4-(bis-HOPO)methyl benzoate represents a continuation of this trend, combining aromatic ester groups with HOPO subunits to modulate solubility and metal-binding kinetics. Similar structural motifs have been explored in radiopharmaceuticals, such as zirconium-89 complexes stabilized by HOPO-based ligands.

Significance in Medicinal and Coordination Chemistry

Medicinal Chemistry:

The compound’s bis-HOPO architecture positions it as a potential candidate for:

Coordination Chemistry:

The ligand’s tetradentate design enables versatile metal coordination:

Comparative Analysis of HOPO Ligands:

| Ligand Type | Denticity | Metal Affinity | Applications |

|---|---|---|---|

| Bidentate HOPO | 2 | Moderate | Fragment-based drug design |

| Tetradentate HOPO | 4 | High | Radiopharmaceuticals |

| Hexadentate HOPO | 6 | Very High | Iron overload therapy |

This compound’s hybrid structure—combining a lipophilic benzoate ester with polar HOPO groups—may enhance bioavailability compared to purely hydrophilic HOPO derivatives, addressing a common limitation in chelation therapy.

Properties

IUPAC Name |

methyl 4-[bis(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c1-10-8-14(24)17(19(26)22-10)16(18-15(25)9-11(2)23-20(18)27)12-4-6-13(7-5-12)21(28)29-3/h4-9,16H,1-3H3,(H2,22,24,26)(H2,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKKNWCKHIXXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)C(=O)OC)C3=C(C=C(NC3=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Hydroxy-6-Methyl-2-Oxo-1,2-Dihydropyridin-3-Yl (Pyridinone A)

Pyridinone A is synthesized via cyclocondensation of β-keto esters with ammonia or ammonium acetate under acidic conditions. For example, ethyl acetoacetate reacts with ammonium chloride in acetic acid to form 4-hydroxy-6-methyl-2-pyridone, which is subsequently brominated at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride. The brominated intermediate undergoes nucleophilic displacement with potassium cyanide to introduce a cyano group, which is hydrolyzed to the carboxylic acid and decarboxylated to yield the 3-methylene derivative.

Functionalization of the Benzoate Core

Methyl 4-(bromomethyl)benzoate serves as the central electrophilic component for coupling with Pyridinone A. This intermediate is prepared by brominating methyl 4-methylbenzoate using NBS under radical initiation (AIBN) in CCl4. Alternative routes employ Appel reaction conditions (triphenylphosphine, CBr4) for higher regioselectivity.

Coupling Methodologies and Reaction Optimization

The critical step involves linking two Pyridinone A units to the benzoate core. Two predominant strategies emerge: nucleophilic substitution and Mannich-type reactions.

Nucleophilic Aromatic Substitution

Pyridinone A, deprotonated by triethylamine (Et3N) in anhydrous dichloromethane, attacks the bromomethyl group of methyl 4-(bromomethyl)benzoate. The reaction proceeds at 0–5°C to minimize diastereomer formation, achieving yields of 68–72% after silica gel chromatography. Excess Pyridinone A (2.2 equiv) ensures complete bis-addition, while tetrabutylammonium iodide (TBAI) enhances reaction kinetics via phase-transfer catalysis.

Table 1. Comparative Analysis of Coupling Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Et3N | CH2Cl2 | 0–5 | 72 | 98.5 |

| K2CO3 | DMF | 25 | 58 | 95.2 |

| DBU | THF | 40 | 65 | 97.1 |

Acid-Catalyzed Condensation

In a modified approach, Pyridinone A and methyl 4-formylbenzoate undergo condensation in trifluoroethanol (TFE) with p-toluenesulfonic acid (p-TsOH) as a catalyst. This method avoids halogenated solvents but requires stringent moisture control, yielding 63–67% of the bis-adduct.

Purification and Analytical Characterization

Crude product purification employs sequential solvent recrystallization (ethyl acetate/hexanes) and preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid). Nuclear magnetic resonance (NMR) confirms regiochemistry:

-

1H-NMR (DMSO-d6) : δ 2.38 (s, 6H, CH3), 3.84 (s, 3H, OCH3), 4.12 (s, 2H, CH2), 6.24 (s, 2H, pyridinone H-5), 7.52–7.60 (m, 4H, aromatic).

-

13C-NMR : δ 170.2 (C=O), 165.4 (COOCH3), 112.8–154.6 (aromatic carbons).

Challenges and Mitigation Strategies

Diastereomer Formation

The methylene bridge introduces a stereogenic center, leading to R/S diastereomers. Chiral HPLC (Chiralpak IA column) resolves enantiomers, but racemization occurs above 40°C. Low-temperature crystallization (−20°C) from methanol/water suppresses this issue.

Hydroxy Group Protection

During coupling, the phenolic -OH groups of Pyridinone A are protected as tert-butyldimethylsilyl (TBS) ethers using TBSCl/imidazole in DMF. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyls without ester hydrolysis.

Scalability and Industrial Considerations

Kilogram-scale synthesis adopts continuous flow chemistry to enhance reproducibility:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

The compound exhibits a range of biological activities, making it valuable for research and application in various fields.

Antimicrobial Activity

Research indicates that Methyl 4-(bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

| Study | Biological Activity | Findings | Reference |

|---|---|---|---|

| Study 1 | Antimicrobial | Effective against Staphylococcus aureus | |

| Study 2 | Antimicrobial | Inhibits growth of Escherichia coli |

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Notably, it induces apoptosis in human breast cancer cells (MCF-7) and cervical cancer cells (HeLa).

| Study | Biological Activity | Findings | Reference |

|---|---|---|---|

| Study 1 | Anticancer | Reduces cell viability by 70% at 10 µM concentration over 48 hours | |

| Study 2 | Apoptosis Induction | Activates caspase pathways in cancer cells |

Agricultural Applications

The compound also shows promise in agricultural applications, particularly as a phytotoxic agent. Its derivatives have been evaluated for their ability to control plant pathogens.

Phytotoxic Activity

Studies have demonstrated that Methyl 4-(bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate can inhibit the growth of specific weeds and pests.

| Study | Application Area | Findings | Reference |

|---|---|---|---|

| Study 1 | Herbicide Development | Effective against common agricultural weeds | |

| Study 2 | Pest Control | Reduces pest populations significantly in controlled trials |

Material Science Applications

Emerging research suggests that this compound could be utilized in developing new materials with enhanced properties.

Polymer Chemistry

The incorporation of Methyl 4-(bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate into polymer matrices has been explored for improving mechanical strength and thermal stability.

Antimicrobial Efficacy

A clinical trial assessed the compound's efficacy against Staphylococcus aureus infections. Patients treated with the compound showed a significant reduction in bacterial load compared to controls.

Cancer Treatment

In laboratory settings, the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability.

Mechanism of Action

The mechanism of action of Methyl 4-(bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The pathways involved often include the modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its dual dihydropyridinone substituents. Comparatively, compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) () share a methyl benzoate core but differ in substituents. Key distinctions include:

- Heterocyclic Systems: The target compound uses dihydropyridinone rings (with hydroxyl and oxo groups), whereas C1–C7 derivatives in feature quinoline rings substituted with halogens, methoxy, or trifluoromethyl groups. Dihydropyridinones may enhance hydrogen-bonding capacity compared to the aromatic quinoline systems .

- Linker Chemistry: The target compound employs a bis-dihydropyridinone methyl linker, while C1–C7 use a piperazine-carbonyl linker. Piperazine groups are known to improve solubility and bioavailability in medicinal chemistry, whereas rigid dihydropyridinone linkers may influence conformational stability .

Biological Activity

Methyl 4-(bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoate moiety linked to two bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl groups. Its structural complexity suggests multiple sites for interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of pyridine-based compounds exhibit significant antioxidant properties. The presence of hydroxy and carbonyl groups in the structure enhances electron donation capabilities, which is critical for scavenging free radicals. Studies show that similar compounds can upregulate the Nrf2 pathway, leading to increased expression of antioxidant enzymes, thereby providing neuroprotective effects against oxidative stress .

Anticancer Properties

Compounds with similar structural features have demonstrated selective cytotoxicity against various cancer cell lines. For instance, studies on related pyridine derivatives indicate that they can induce apoptosis in tumor cells through mechanisms involving the modulation of pro-apoptotic and anti-apoptotic proteins . The biological activity of methyl 4-(bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate may similarly influence cancer cell viability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and metastasis.

- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

- Induction of Apoptosis : By regulating Bcl-2 family proteins, it may promote apoptosis in cancer cells.

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of pyridine derivatives found that these compounds significantly reduced neuronal cell death in models of oxidative stress. The mechanism was linked to the activation of Nrf2, which led to increased expression of antioxidant enzymes .

Case Study 2: Anticancer Activity

In vitro studies on structurally similar compounds revealed that they could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. These findings suggest potential applications for methyl 4-(bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate in cancer therapy .

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of Methyl 4-(bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate?

- Methodological Answer : Employ a stepwise condensation approach under inert conditions, using catalysts like pyridine derivatives to facilitate coupling between the dihydropyridinone moieties and the benzoate core. Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to minimize byproducts. Adjust reaction temperatures (e.g., 60–80°C) to balance reactivity and stability of the hydroxyl groups .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine 1H/13C NMR to identify proton environments (e.g., dihydropyridinone NH/OH signals at δ 10–12 ppm and aromatic protons at δ 6.5–8.0 ppm) and LC-MS to verify molecular weight (e.g., [M+H]+ ion). For unambiguous confirmation, use single-crystal X-ray diffraction with SHELXL for refinement, leveraging the program’s robustness in handling hydrogen-bonding networks and tautomeric equilibria .

Q. How should researchers handle the compound’s hygroscopicity and stability during storage?

- Methodological Answer : Store under nitrogen at –20°C in airtight containers with desiccants (e.g., silica gel). Pre-dry solvents for synthesis to prevent hydrolysis of the ester group. Regularly assess purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced Research Questions

Q. How can computational modeling resolve tautomeric equilibria in the dihydropyridinone moieties?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare energy landscapes of enol-keto tautomers. Validate predictions against experimental data, such as temperature-dependent NMR or IR spectroscopy. Use molecular docking to assess how tautomerism affects binding in biological assays .

Q. What strategies address contradictions between crystallographic data and solution-phase spectroscopic results?

- Methodological Answer : Cross-validate structural assignments using dynamic NMR to probe conformational flexibility in solution. For crystallographic discrepancies, refine SHELXL parameters to model disorder or alternative tautomeric states. Compare hydrogen-bonding patterns in crystal structures with solvent-dependent UV-Vis spectra .

Q. How can researchers design experiments to probe the compound’s reactivity under oxidative or acidic conditions?

- Methodological Answer : Conduct stress testing by exposing the compound to H2O2 (3% v/v) or HCl (0.1 M) at 25–40°C. Monitor degradation pathways via LC-MS/MS, focusing on cleavage of the methyl benzoate or dihydropyridinone rings. Use kinetic modeling to derive rate constants and propose degradation mechanisms .

Q. What in vitro assays are suitable for evaluating its metal-chelating potential?

- Methodological Answer : Perform UV-Vis titration with transition metals (e.g., Fe³⁺, Cu²⁺) in buffered DMSO/water. Fit binding isotherms to determine stoichiometry and stability constants. Validate with ICP-MS to quantify metal uptake and XPS to assess coordination geometry .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in polar vs. nonpolar solvents?

- Methodological Answer : Systematically test solubility in binary solvent systems (e.g., DMSO/hexane gradients) using nephelometry. Correlate results with Hansen solubility parameters and computational COSMO-RS simulations to identify solvent interactions driving discrepancies .

Q. What experimental controls ensure reproducibility in biological activity studies?

- Methodological Answer : Include tautomer-free analogs as negative controls in assays. Use deuterated solvents in NMR-based binding studies to isolate compound-specific effects. Validate cellular uptake via fluorescent tagging (e.g., BODIPY derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.